molecular formula C12H23ClN2O B1395172 N-Cyclohexyl-2-piperidinecarboxamide hydrochloride CAS No. 1236256-51-1

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1395172
CAS RN: 1236256-51-1
M. Wt: 246.78 g/mol
InChI Key: OISHDAZCNMHZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the formula C₁₂H₂₃ClN₂O . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride consists of 12 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 246.78 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving N-Cyclohexyl-2-piperidinecarboxamide hydrochloride are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .

Scientific Research Applications

Analytical Chemistry and Toxicology

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride has been studied in the context of analytical chemistry and toxicology. For instance, in a study by De Paoli et al. (2013), three psychoactive arylcyclohexylamines, including compounds related to N-Cyclohexyl-2-piperidinecarboxamide, were characterized using various techniques such as gas chromatography and mass spectrometry. The study focused on the qualitative and quantitative analysis of these substances in biological fluids, highlighting the importance of such compounds in toxicological analysis (De Paoli et al., 2013).

Receptor Imaging in Medicine

The compound has relevance in the field of receptor imaging, particularly in positron emission tomography (PET) imaging of receptors in the heart and lung. Elsinga et al. (2004) discussed the human applications of PET, mentioning compounds similar to N-Cyclohexyl-2-piperidinecarboxamide hydrochloride. These compounds are used to study the alpha-adrenoceptor, beta-adrenergic, and muscarinic systems in medical imaging (Elsinga et al., 2004).

Synthetic Reactions and Catalysis

In the field of synthetic chemistry, the compound has been studied as part of reactions catalyzed by various metal compounds. Saegusa et al. (1969) explored the catalytic reactions involving cyclohexyl isocyanide and piperidine, which are structurally related to N-Cyclohexyl-2-piperidinecarboxamide hydrochloride. This study contributes to the understanding of complex catalysts in synthetic reactions (Saegusa et al., 1969).

Safety and Hazards

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is classified as an irritant . It should be handled with care and is intended for research use only.

properties

IUPAC Name

N-cyclohexylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISHDAZCNMHZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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